molecular formula C22H20N4O4S B2990801 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 899755-90-9

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

Cat. No.: B2990801
CAS No.: 899755-90-9
M. Wt: 436.49
InChI Key: HDSBXBGADMSNNH-UHFFFAOYSA-N
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Description

The compound “N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide” is a complex organic molecule. It is related to a series of compounds that have been studied for their anticancer activity .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .

Scientific Research Applications

Synthesis and Characterization

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is part of a class of compounds involved in the synthesis and characterization of novel biochemical agents. For instance, compounds incorporating the thiophene moiety have been synthesized and evaluated for their anti-tumor activities against various cell lines (Gomha, Edrees, & Altalbawy, 2016). Similarly, celecoxib derivatives have been created, showing potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents (Küçükgüzel et al., 2013).

Biological Activities

These compounds have also been explored for their biological activities. For example, a study on N′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes revealed potent in vitro cytotoxic activity against human leukemia cells (Asegbeloyin et al., 2014). Another study focusing on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones found promising antibacterial activity against various bacterial strains (Palkar et al., 2017).

Antimicrobial and Anti-Proliferative Activities

Compounds related to this compound have shown significant antimicrobial and anti-proliferative activities. For instance, a study reported that thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety exhibited both antimicrobial and antiproliferative properties (Mansour et al., 2020).

Potential in Antitumor Therapies

These compounds have been investigated for their potential in antitumor therapies. A study on 1,3,5‐trisubstituted 2‐pyrazoline derivatives containing thiophene and benzodioxol moieties found significant antitumor activity in various cancer cell lines (Insuasty et al., 2012).

Photophysical and Physicochemical Investigations

Some derivatives have been studied for their photophysical and physicochemical properties. For example, a novel pyrazole derivative showed promise in single crystal X-ray diffraction studies, with implications for molecular interactions and potential applications in material sciences (Kumara et al., 2018).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S/c1-13-2-5-15(6-3-13)26-20(16-10-31-11-17(16)25-26)24-22(28)21(27)23-9-14-4-7-18-19(8-14)30-12-29-18/h2-8H,9-12H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSBXBGADMSNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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